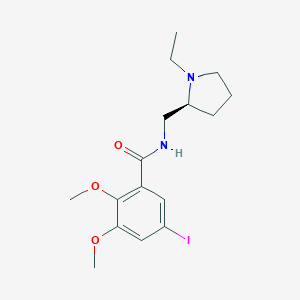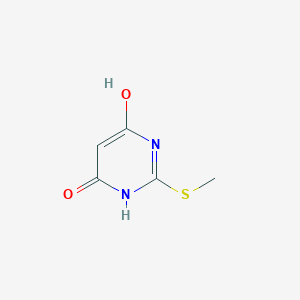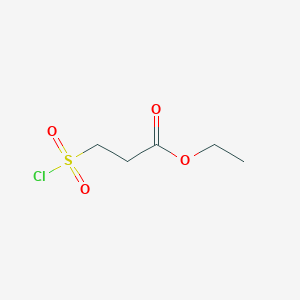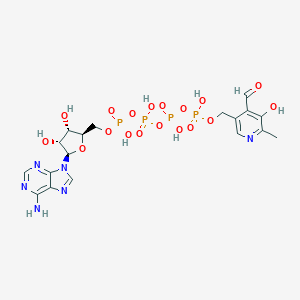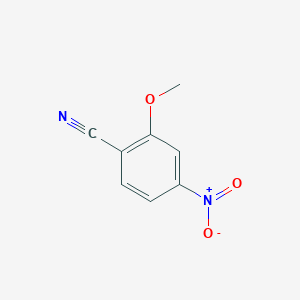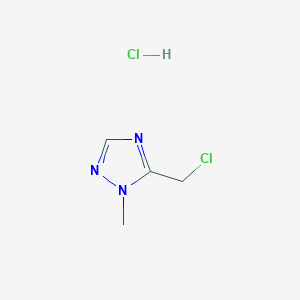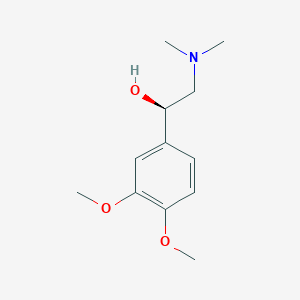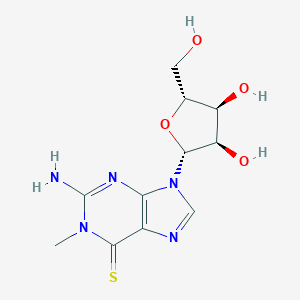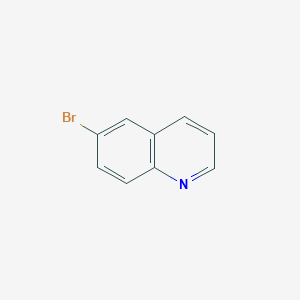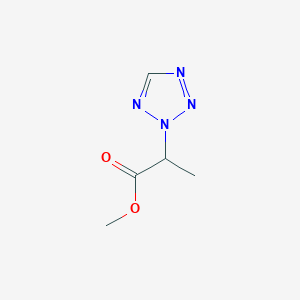
Methyl 2-(2H-tetrazol-2-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2H-tetrazol-2-yl)propanoate is a chemical compound that belongs to the family of tetrazoles. Tetrazoles are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique properties. Methyl 2-(2H-tetrazol-2-yl)propanoate is a potential drug candidate due to its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2H-tetrazol-2-yl)propanoate has been extensively studied for its potential as a drug candidate. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Wirkmechanismus
The mechanism of action of Methyl 2-(2H-tetrazol-2-yl)propanoate is not fully understood. It is believed to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It is also believed to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemische Und Physiologische Effekte
Methyl 2-(2H-tetrazol-2-yl)propanoate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. It has also been shown to have a low toxicity profile, which makes it a potential candidate for further development as a drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methyl 2-(2H-tetrazol-2-yl)propanoate in lab experiments include its high yield of synthesis, low toxicity profile, and potential as a drug candidate. The limitations of using Methyl 2-(2H-tetrazol-2-yl)propanoate in lab experiments include the need for further research to fully understand its mechanism of action and its potential side effects.
Zukünftige Richtungen
For research include investigating its mechanism of action, its potential as a material for electronic devices, and its toxicity profile.
Synthesemethoden
Methyl 2-(2H-tetrazol-2-yl)propanoate can be synthesized by the reaction of methyl acrylate with sodium azide in the presence of a copper catalyst. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, which leads to the formation of a tetrazole ring. The yield of the reaction is high, and the compound can be purified by column chromatography.
Eigenschaften
CAS-Nummer |
103557-30-8 |
|---|---|
Produktname |
Methyl 2-(2H-tetrazol-2-yl)propanoate |
Molekularformel |
C5H8N4O2 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
methyl 2-(tetrazol-2-yl)propanoate |
InChI |
InChI=1S/C5H8N4O2/c1-4(5(10)11-2)9-7-3-6-8-9/h3-4H,1-2H3 |
InChI-Schlüssel |
JGNXDBJBTQJZOW-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC)N1N=CN=N1 |
Kanonische SMILES |
CC(C(=O)OC)N1N=CN=N1 |
Synonyme |
2H-Tetrazole-2-aceticacid,alpha-methyl-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



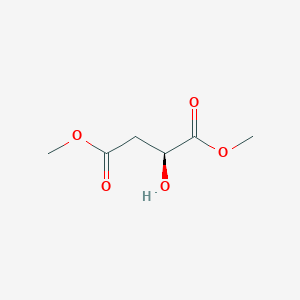
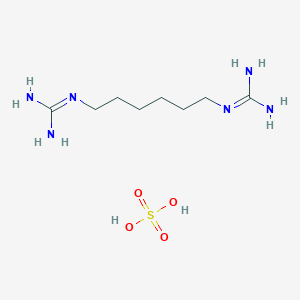
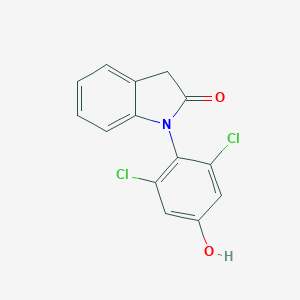
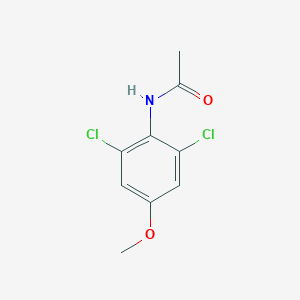
![3-Isopropyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B19906.png)
